molecular formula C20H25NOS B12557111 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene CAS No. 144458-91-3

1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene

Cat. No.: B12557111
CAS No.: 144458-91-3
M. Wt: 327.5 g/mol
InChI Key: QZRQUMGJFLNTQP-UHFFFAOYSA-N
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Description

1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene is a complex organic compound that features a benzene ring substituted with a morpholinopropyl group and a phenylthiomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 3-chloropropylmorpholine and phenylthiomethyl chloride. These intermediates are then subjected to nucleophilic substitution reactions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylthiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used in electrophilic aromatic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The morpholinopropyl group can enhance the compound’s binding affinity to specific targets, while the phenylthiomethyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    1-[3-Morpholinopropyl]benzene: Lacks the phenylthiomethyl group, resulting in different chemical properties and reactivity.

    4-[Phenylthiomethyl]benzene: Lacks the morpholinopropyl group, affecting its binding affinity and interaction with molecular targets.

    1-[3-Morpholinopropyl]-4-methylbenzene: Substitutes the phenylthiomethyl group with a methyl group, altering its chemical behavior.

Uniqueness: 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene is unique due to the presence of both the morpholinopropyl and phenylthiomethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

144458-91-3

Molecular Formula

C20H25NOS

Molecular Weight

327.5 g/mol

IUPAC Name

4-[3-[4-(phenylsulfanylmethyl)phenyl]propyl]morpholine

InChI

InChI=1S/C20H25NOS/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21/h1-3,6-11H,4-5,12-17H2

InChI Key

QZRQUMGJFLNTQP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC2=CC=C(C=C2)CSC3=CC=CC=C3

Origin of Product

United States

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